2-Methyl-D-proline methyl ester
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Overview
Description
2-Methyl-D-proline methyl ester is a derivative of the amino acid proline It is a chiral compound with a methyl group attached to the second carbon of the proline ring and an ester group at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-D-proline methyl ester typically involves the esterification of 2-Methyl-D-proline. One common method is the reaction of 2-Methyl-D-proline with methanol in the presence of an acid catalyst such as hydrochloric acid or trimethylchlorosilane. The reaction is carried out at room temperature, and the product is obtained in good to excellent yields .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and acid catalyst to a reactor containing 2-Methyl-D-proline. The reaction mixture is then subjected to distillation to remove excess methanol and other by-products, followed by crystallization to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-D-proline methyl ester undergoes various chemical reactions, including:
Esterification: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Aminolysis: Reaction with ammonia or amines to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Aminolysis: Ammonia or primary/secondary amines are used under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions
Major Products
Hydrolysis: 2-Methyl-D-proline.
Aminolysis: 2-Methyl-D-proline amides.
Reduction: 2-Methyl-D-proline alcohol
Scientific Research Applications
2-Methyl-D-proline methyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Catalysis: Acts as a chiral catalyst in asymmetric synthesis reactions.
Biological Studies: Used to study the effects of proline analogues on protein folding and stability.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-D-proline methyl ester involves its interaction with various molecular targets. As a proline analogue, it can incorporate into peptides and proteins, affecting their folding and stability. The ester group can undergo hydrolysis, releasing the active proline derivative, which can then participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
L-Proline methyl ester: Similar structure but with L-configuration.
D-Proline methyl ester: Lacks the methyl group at the second carbon.
4-Hydroxyproline methyl ester: Contains a hydroxyl group at the fourth carbon
Uniqueness
2-Methyl-D-proline methyl ester is unique due to the presence of the methyl group at the second carbon, which imparts distinct steric and electronic properties. This makes it a valuable tool in asymmetric synthesis and studies of protein folding .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl (2R)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
CCNBDZFBJCGDIV-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@]1(CCCN1)C(=O)OC |
Canonical SMILES |
CC1(CCCN1)C(=O)OC |
Origin of Product |
United States |
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